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Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351

A detailed analysis of 2-aminonicotinamide derivatives reveals a promising new class of
antifungal compounds with significant activity against a broad spectrum of pathogenic fungi,
including drug-resistant strains. This guide provides a comparative assessment of their efficacy,
supported by experimental data, to inform researchers and drug development professionals in
the field of antifungal therapy.

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for
their in vitro antifungal activity, demonstrating considerable potential as lead compounds for the
development of new antifungal drugs. These compounds were designed based on the
structures of known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein
biosynthesis, a crucial pathway for fungal cell wall integrity.

Efficacy Data Summary

The antifungal efficacy of the synthesized 2-aminonicotinamide analogues was determined by
their Minimum Inhibitory Concentration (MIC80), the concentration at which 80% of fungal
growth is inhibited. The data reveals that several analogues exhibit potent activity against
Candida albicans, with some showing broad-spectrum activity against other clinically relevant
fungi, including fluconazole-resistant strains.[1][2]

Table 1: In Vitro Antifungal Activity (MIC80, ug/mL) of 2-Aminonicotinamide Analogues

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1227351?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/28071858/
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cmdc.201600545
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Fluconaz
Cryptoco
ole- C. C.
C. . . ccus
Compoun . Resistant parapsilo glabrata
albicans . neoforma
dID C. sis ATCC ATCC
SC5314 . ns ATCC
albicans 22019 90030
90112
103
2-
11g Fluorophen 0.0313 0.0625 0.25 2.0 0.0313
yl
3-
11h Fluorophen 0.0313 0.0625 0.25 1.0 0.0313
yl
11b Methyl 0.25 0.5 1.0 4.0 0.25
1lle Ethyl 0.125 0.25 1.0 2.0 0.125
111 Isopropyl 1.0 2.0 4.0 >8.0 1.0
3-
10b Fluorophen 0.0625 0.125 0.5 2.0 0.0625
oxy
Fluconazol
- 0.25 64 0.5 8.0 4.0

e

Data sourced from "Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide

Derivatives as Antifungal Agents"[1][2]

The structure-activity relationship (SAR) analysis indicates that analogues with a fluorine-

substituted phenyl ring (11g and 11h) at the R position exhibit the most potent and broad-

spectrum antifungal activity.[1][2] Specifically, compounds 11g and 11h demonstrated excellent

activity against C. albicans with MIC80 values of 0.0313 pg/mL, which is significantly more

potent than the commonly used antifungal drug, fluconazole.[1][2] Notably, these compounds

retained high efficacy against fluconazole-resistant C. albicans.[1][2] Aliphatic substituents on

the phenyl ring were found to be less favorable for antifungal activity.[2]
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Experimental Protocols
In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of the 2-aminonicotinamide analogues was determined using a
broth microdilution method as recommended by the Clinical and Laboratory Standards Institute
(CLSI) M27-A3 guidelines.

1. Preparation of Fungal Inoculum:

e Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48
hours.

» Colonies were collected and suspended in sterile saline to achieve a turbidity equivalent to a
0.5 McFarland standard.

e The fungal suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5
x 103 to 2.5 x 108 cells/mL.

2. Drug Dilution and Inoculation:
e The test compounds were dissolved in DMSO to prepare stock solutions.

» Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using
RPMI 1640 medium.

e 100 pL of the diluted fungal inoculum was added to each well containing 100 uL of the drug
solution.

3. Incubation and Endpoint Reading:
e The plates were incubated at 35°C for 24-48 hours.

e The MIC80 was determined as the lowest concentration of the compound that caused an
80% reduction in turbidity compared to the growth in the drug-free control well.

Mechanism of Action and Experimental Workflow
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The primary mechanism of action for these 2-aminonicotinamide analogues is the inhibition of
the biosynthesis of GPI-anchored proteins, which are essential components of the fungal cell
wall.[1] This disruption of the cell wall leads to fungal cell death.
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Caption: Proposed mechanism of action for 2-aminonicotinamide analogues.

The experimental workflow to elucidate this mechanism involved electron microscopy and laser
confocal microscopy to observe the effects of the lead compound, 11g, on the fungal cell wall.
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Experimental Workflow
N Laser Confocal Quantify Decreased
Microscopy Analysis GPI Anchor Content
. Treat with
Culture C. albicans Compound 11g
Electron Microscopy Observe Cell Wall
Analysis Damage

Click to download full resolution via product page

Caption: Workflow for investigating the mechanism of action.

Further studies confirmed that compound 119 targets the fungal cell wall and reduces the
content of GPI anchors on the cell surface of C. albicans.[1] This provides strong evidence for
the proposed mechanism of action and highlights the therapeutic potential of this class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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